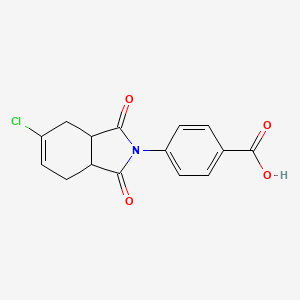![molecular formula C14H20N2O5 B5109434 4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol, commonly known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. In
Mécanisme D'action
MPP+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ is oxidized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
MPP+ selectively destroys dopaminergic neurons, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms observed in Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
MPP+ has several advantages for use in lab experiments. It selectively destroys dopaminergic neurons, making it a useful tool for studying Parkinson's disease. MPP+ is also relatively easy to synthesize and can be produced in large quantities. However, MPP+ is a toxic compound and must be handled with care. It is also important to note that the effects of MPP+ on dopaminergic neurons may not accurately reflect the effects of Parkinson's disease on the brain.
Orientations Futures
There are several future directions for research involving MPP+. One area of research is the development of new compounds that selectively destroy dopaminergic neurons without the toxic effects of MPP+. Another area of research is the use of MPP+ in the development of new treatments for Parkinson's disease. Finally, MPP+ could be used to study the effects of dopamine depletion on other areas of the brain, such as the prefrontal cortex and the basal ganglia.
Méthodes De Synthèse
MPP+ can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with formaldehyde and subsequent reduction with sodium borohydride. The resulting compound is then treated with nitric acid to produce MPP+.
Applications De Recherche Scientifique
MPP+ has been widely used in scientific research as a tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. MPP+ selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease.
Propriétés
IUPAC Name |
4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-21-13-6-11(5-12(14(13)18)16(19)20)8-15-4-2-3-10(7-15)9-17/h5-6,10,17-18H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOLLTYJFTKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-2-methoxy-6-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5109385.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)
![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)